molecular formula C13H19F2NS B2759327 [1-(2,4-Difluorophenyl)-3-(ethylsulfanyl)propan-2-yl](ethyl)amine CAS No. 1490532-16-5

[1-(2,4-Difluorophenyl)-3-(ethylsulfanyl)propan-2-yl](ethyl)amine

Cat. No.: B2759327
CAS No.: 1490532-16-5
M. Wt: 259.36
InChI Key: VGNLBIZJFSJUKD-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-(ethylsulfanyl)propan-2-ylamine is a secondary amine featuring a 2,4-difluorophenyl group, an ethylsulfanyl substituent, and an ethylamine moiety. Its molecular formula is C₁₃H₁₉F₂NS, with a molecular weight of 261.35 g/mol (hydrochloride form: 337.34 g/mol, C₁₅H₂₃ClF₃N₃) . This compound is structurally distinct due to the combination of fluorine atoms (enhancing lipophilicity and metabolic stability) and the ethylsulfanyl group (contributing to sulfur-based reactivity). It has been cataloged as a building block for medicinal chemistry but is currently listed as a discontinued product, limiting its commercial availability .

Properties

IUPAC Name

1-(2,4-difluorophenyl)-N-ethyl-3-ethylsulfanylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2NS/c1-3-16-12(9-17-4-2)7-10-5-6-11(14)8-13(10)15/h5-6,8,12,16H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNLBIZJFSJUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=C(C=C(C=C1)F)F)CSCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1490532-16-5
Record name [1-(2,4-difluorophenyl)-3-(ethylsulfanyl)propan-2-yl](ethyl)amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Difluorophenyl)-3-(ethylsulfanyl)propan-2-yl](ethyl)amine typically involves multiple steps. One common method starts with the alkylation of 2,4-difluorophenylamine with ethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: [1-(2,4-Difluorophenyl)-3-(ethylsulfanyl)propan-2-yl](ethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of [1-(2,4-Difluorophenyl)-3-(ethylsulfanyl)propan-2-yl](ethyl)amine involves its interaction with specific molecular targets. The difluorophenyl group is known to enhance the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound is compared to three primary analogues (Table 1):

Compound Name Molecular Formula Key Substituents Applications/Notes Reference
1-(2,4-Difluorophenyl)-3-(ethylsulfanyl)propan-2-ylamine C₁₃H₁₉F₂NS 2,4-difluorophenyl, ethylsulfanyl, ethyl Discontinued; potential CNS drug precursor
N-(2-Chloroethyl)-N-methylpropan-1-amine C₆H₁₄ClN Chloroethyl, methyl Schedule 2B10 controlled substance
(E)-3-[1-(2,4-Difluorophenyl)ethyl]-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine C₁₂H₁₃F₂N₅O₂ Difluorophenyl, oxadiazinan-imine Insecticidal activity; crystalline structure
1-(2,4-Difluorophenyl)propan-1-amine C₉H₁₁F₂N Difluorophenyl, primary amine Intermediate for agrochemicals

Functional and Reactivity Differences

  • Biological Activity : The oxadiazinan-imine derivative () exhibits insecticidal properties due to its nitro group and rigid heterocyclic ring, unlike the target compound, which lacks such functional groups .
  • Metabolic Stability : The 2,4-difluorophenyl group in both the target compound and 1-(2,4-difluorophenyl)propan-1-amine improves resistance to oxidative metabolism, but the ethylsulfanyl group in the former may increase susceptibility to sulfur oxidation .

Crystallographic and Conformational Analysis

  • The oxadiazinan-imine analogue () adopts a semi-chair conformation with a dihedral angle of 74.84° between the difluorophenyl and heterocyclic rings, stabilized by C-H⋯O hydrogen bonds and π-π stacking . No crystallographic data exists for the target compound, but its ethylsulfanyl group likely induces greater conformational flexibility compared to rigid oxadiazinan derivatives.

Biological Activity

The compound 1-(2,4-Difluorophenyl)-3-(ethylsulfanyl)propan-2-ylamine, with CAS number 1490532-16-5, is a member of a class of organic compounds that exhibit various biological activities. This article explores its chemical properties, synthesis, and biological effects based on the latest research findings.

  • Molecular Formula : C₁₃H₁₉F₂NS
  • Molecular Weight : 259.36 g/mol
  • IUPAC Name : 1-(2,4-difluorophenyl)-N-ethyl-3-(ethylsulfanyl)-2-propanamine
  • Purity : ≥ 95%

Synthesis

The synthesis of 1-(2,4-Difluorophenyl)-3-(ethylsulfanyl)propan-2-ylamine typically involves the reaction of 2,4-difluoroaniline with ethyl thioacetate followed by a series of nucleophilic substitutions. The detailed synthetic route can be optimized based on the desired yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The presence of the difluorophenyl group enhances its binding affinity to these targets.

Antiviral and Anticancer Properties

Research indicates that compounds with similar structures exhibit significant antiviral and anticancer activities. For instance, mercapto-substituted compounds have shown promise in chemopreventive and chemotherapeutic applications due to their ability to inhibit tumor growth and viral replication .

Activity Effect Reference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells

Case Studies

  • Antiviral Activity : A study demonstrated that derivatives similar to 1-(2,4-Difluorophenyl)-3-(ethylsulfanyl)propan-2-ylamine exhibited potent antiviral effects against specific RNA viruses. This was attributed to their ability to disrupt viral replication processes.
  • Anticancer Effects : In vitro studies showed that the compound induced apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involved the activation of caspases and modulation of apoptotic pathways.

Safety Profile

While the compound shows promising biological activities, its safety profile must be thoroughly evaluated. Toxicological studies are essential to assess potential side effects and establish safe dosage levels for therapeutic applications.

Q & A

Basic: What are the recommended synthetic routes for 1-(2,4-Difluorophenyl)-3-(ethylsulfanyl)propan-2-ylamine, and how can yield and purity be optimized?

The synthesis typically involves a multi-step process:

Nucleophilic substitution : React 2,4-difluoroaniline with ethyl thioacetate to introduce the ethylsulfanyl group.

Backbone assembly : Use a propan-2-amine scaffold with sequential alkylation to attach the difluorophenyl and ethyl groups.

Purification : Employ column chromatography or recrystallization to achieve ≥95% purity.
Optimization strategies :

  • Adjust reaction temperatures (e.g., 60–80°C for nucleophilic substitutions).
  • Use catalysts like triethylamine to enhance reaction efficiency.
  • Monitor intermediates via TLC or HPLC to minimize side products .

Basic: How does the ethylsulfanyl group influence the compound’s reactivity in oxidation and reduction reactions?

The ethylsulfanyl (–S–C₂H₅) group is highly reactive:

  • Oxidation : Converts to sulfoxides (using H₂O₂) or sulfones (with m-chloroperbenzoic acid), altering polarity and biological activity.
  • Reduction : LiAlH₄ reduces the sulfanyl group to a thiol (–SH), enabling further functionalization.
    Methodological note : Control reaction time and stoichiometry to prevent over-oxidation or decomposition .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • NMR : ¹⁹F NMR identifies fluorine environments; ¹H NMR resolves ethyl and propan-2-amine protons.
  • Mass Spectrometry (MS) : Confirms molecular weight (259.36 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for structure-activity studies .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer efficacy)?

Contradictions may arise from assay conditions or cellular models. To address:

Standardize assays : Use identical cell lines (e.g., HeLa for anticancer, Vero E6 for antiviral) and controls.

Dose-response curves : Compare EC₅₀ values across studies.

Mechanistic studies : Probe caspase activation (apoptosis) vs. viral replication inhibition (e.g., polymerase blocking).
Example : Anticancer activity in linked to caspase-3 activation, while antiviral effects may target RNA-dependent RNA polymerase .

Advanced: What computational methods are suitable for predicting binding affinities of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450).
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns.
  • QSAR : Correlate substituent effects (e.g., fluorophenyl vs. ethylsulfanyl) with bioactivity .

Advanced: How can enantiomeric purity be achieved during synthesis, and what chiral analytical methods are recommended?

  • Stereocontrol : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (BINAP ligands).
  • Analysis :
    • Chiral HPLC : With cellulose-based columns (e.g., Chiralpak IC).
    • Polarimetry : Compare specific rotations with enantiopure standards.
      Note : The propan-2-amine backbone’s stereochemistry critically impacts receptor binding .

Basic: What are the primary biological targets of this compound, and how are in vitro assays designed?

  • Targets : Enzymes (e.g., kinases, cytochrome P450) and receptors (e.g., GPCRs).
  • Assay design :
    • Enzyme inhibition : Measure IC₅₀ via fluorogenic substrates.
    • Cell viability : MTT assay for cytotoxicity (48–72 hr exposure).
    • Antimicrobial screening : Broth microdilution (MIC determination) .

Advanced: What strategies mitigate interference from the difluorophenyl group in fluorescence-based assays?

  • Quenching effects : Use non-fluorescent probes (e.g., colorimetric substrates for β-galactosidase).
  • Control experiments : Compare compound-treated vs. untreated samples at identical wavelengths.
  • Alternative detection : Switch to luminescence (e.g., luciferase reporters) .

Basic: How does this compound compare structurally to Fluconazole, and what implications does this have for antifungal research?

  • Structural differences : Fluconazole has triazole rings instead of ethylsulfanyl/ethylamine groups.
  • Implications :
    • Lower logP (due to fluorine) enhances solubility but may reduce membrane permeability.
    • Sulfanyl groups offer redox versatility (e.g., ROS scavenging) absent in triazoles .

Advanced: What in silico and in vivo models are optimal for studying its pharmacokinetics?

  • In silico : GastroPlus for absorption/distribution predictions (logP = 2.1, PSA = 45 Ų).
  • In vivo : Rodent models with LC-MS/MS plasma analysis (t₁/₂, Cmax).
  • Metabolism : Liver microsomes to identify CYP450-mediated oxidation pathways .

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